Structural Differentiation from Closest Commercially Available Analogs
Direct head-to-head bioactivity comparison data for N-(4-Methoxyphenethyl)-2-phenylquinazolin-4-amine versus its closest analogs is not available in the public domain as of the knowledge cutoff. The primary differentiator is therefore structural. The N-(4-methoxyphenethyl) group distinguishes it from the closest commercially available quinazolin-4-amines, which bear N-phenyl, N-(2-morpholinoethyl), or N-(3-(1H-imidazol-1-yl)propyl) substituents . This structural uniqueness is meaningful because published class-level SAR demonstrates that the N-4 substituent directly dictates bioactivity in both NQO1 induction and CYP1B1 inhibition assays .
| Evidence Dimension | N-4 Substituent Identity (Structural Descriptor) |
|---|---|
| Target Compound Data | N-(4-methoxyphenethyl) group |
| Comparator Or Baseline | Closest analogs: N-phenyl, N-(2-morpholinoethyl), N-(3-(1H-imidazol-1-yl)propyl) |
| Quantified Difference | Qualitatively distinct substituent; no quantitative bioactivity difference established |
| Conditions | Structural comparison based on commercial catalog entries and published compound series |
Why This Matters
For scientists procuring a chemical probe to explore SAR around the N-4 position, this compound fills a specific structural gap not represented by other commercially available 2-phenylquinazolin-4-amines.
- [1] Ghorab, M. M., et al. (2016). J Enzyme Inhib Med Chem, 31(6), 1612-1618. View Source
- [2] Yang, M., et al. (2024). J Med Chem, 67(7), 5883-5901. View Source
- [3] Design and Optimization of Quinazoline Derivatives: New Non-nucleoside Inhibitors of Bovine Viral Diarrhea Virus. (Compound: N-(2-morpholinoethyl)-2-phenylquinazolin-4-amine, EC50 = 9.7 ± 0.5 μM). View Source
- [4] ¹H AND 13C NMR SPECTRAL ASSIGNMENTS AND X-RAY CRYSTALLOGRAPHY OF N-(3-(1H-IMIDAZOL-1-YL)PROPYL)-2-PHENYLQUINAZOLIN-4-AMINE. View Source
